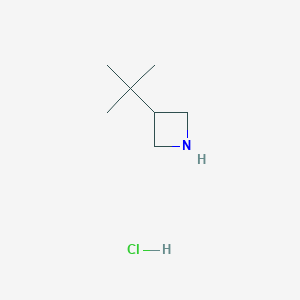

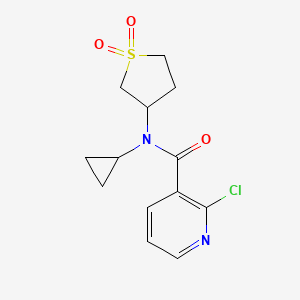

N-(3-(3-methylisoxazol-5-yl)propyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . For example, a highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Chemical Reactions Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .Physical And Chemical Properties Analysis

The hydrazones exhibited medium intensity NH, OH broad stretching bands in the region 3,600–3,100 cm −1 and strong C=O stretching bands in the region 1,699–1,684 cm −1 in their IR spectra .Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

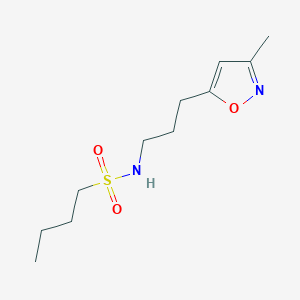

The application of biocatalysis to drug metabolism studies has been exemplified through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiator using Actinoplanes missouriensis. This approach supported full structure characterization of metabolites by NMR, addressing the challenges of mass spectrometric analysis in regio- and stereochemistry assignments. Large-scale bioconversion facilitated the isolation of several mammalian metabolites for detailed structural characterization, demonstrating a microbial-based surrogate biocatalytic system's utility in generating sufficient quantities of metabolites for research purposes (Zmijewski et al., 2006).

Antimicrobial and Antifungal Activities

Research into sulfonate derivatives, including those similar to N-(3-(3-methylisoxazol-5-yl)propyl)butane-1-sulfonamide, has led to the synthesis of novel functionalized N-sulfonates with potential biological activity. Studies have shown that certain compounds exhibit high activity against Gram-positive and Gram-negative bacteria and tested fungi, highlighting the antimicrobial potential of these derivatives. This work underscores the importance of sulfonate derivatives in developing new antimicrobial agents (Fadda et al., 2016).

Nanosized N-sulfonated Brönsted Acidic Catalysts

The development of nanosized N-sulfonated Brönsted acidic catalysts for synthesizing polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions represents another innovative application. These catalysts, characterized by various analytical methods, demonstrated efficiency in promoting one-pot synthesis of hexahydroquinolines, highlighting the catalyst's reusability and its contribution to green chemistry by operating under solvent-free conditions and producing high yields (Goli-Jolodar et al., 2016).

Ionic Liquid Reagents for Selective Oxidation

The use of ionic liquid reagents, such as 1,4-bis(3-methylimidazolium-1-yl)butane ditribromide, for the selective oxidation of sulfides to sulfoxides under mild conditions showcases the role of ionic liquids in facilitating chemical transformations. This process allows for the easy isolation of products and the recovery and reuse of the spent reagent, emphasizing the advantages of ionic liquids in promoting sustainable and efficient chemical reactions (Manesh et al., 2015).

Direcciones Futuras

Isoxazole derivatives could provide a low-height flying bird’s eye view to the medicinal chemists for the development of clinically viable drugs . Over-expression of FLT3 plays a critical role in development and progress of acute myeloid leukemia. Xu et al. designed and synthesized a series of novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT 3 inhibitors .

Propiedades

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3S/c1-3-4-8-17(14,15)12-7-5-6-11-9-10(2)13-16-11/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFMBOSOMLURHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCCC1=CC(=NO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2872120.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-phenylpiperidine-3-carboxylic acid](/img/structure/B2872121.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)